molecular formula C19H23NO6S B6081829 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate

5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate

Cat. No. B6081829
M. Wt: 393.5 g/mol
InChI Key: NJEPBUZMPFLKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate, also known as A-804598, is a selective P2X7 receptor antagonist that has been widely used in scientific research. The P2X7 receptor is a member of the purinergic receptor family and is involved in a variety of physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.

Mechanism of Action

5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate selectively blocks the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The activation of P2X7 receptor leads to the opening of a pore that allows the influx of calcium and other ions, leading to the release of pro-inflammatory cytokines and chemokines. 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate blocks this process by binding to the P2X7 receptor and preventing the opening of the pore.
Biochemical and Physiological Effects:
5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has been shown to have various biochemical and physiological effects. For example, 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate inhibits the release of pro-inflammatory cytokines and chemokines in response to P2X7 receptor activation, suggesting its potential in the treatment of inflammatory diseases. 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate also reduces neuropathic pain in animal models, indicating its potential in the treatment of chronic pain. Additionally, 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of antibodies.

Advantages and Limitations for Lab Experiments

5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has several advantages for lab experiments. It is a selective P2X7 receptor antagonist, meaning it specifically targets the P2X7 receptor without affecting other receptors. This makes it a useful tool for investigating the role of P2X7 receptor in various diseases. 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate is also available in both powder and solution form, making it easy to use in different experimental setups.
However, there are also some limitations to the use of 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate in lab experiments. For example, 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has relatively low solubility in water, which can make it difficult to dissolve and administer in certain experimental setups. Additionally, the long-term effects of 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate on the P2X7 receptor and other receptors are not fully understood, which could limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate. One potential direction is to investigate the role of P2X7 receptor in other diseases, such as cancer and neurodegenerative diseases. 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate could be used to test the hypothesis that P2X7 receptor plays a role in these diseases and to develop new therapeutic strategies. Another potential direction is to develop more potent and selective P2X7 receptor antagonists that could be used as therapeutic agents. Finally, the long-term effects of 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate on the P2X7 receptor and other receptors should be further investigated to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate involves several steps, starting with the reaction of 2-methylpyridine with 4-isopropylbenzenesulfonyl chloride to form 2-(4-isopropylphenylsulfonyl)-5-methylpyridine. This compound is then reacted with ethylene glycol to form 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine. Finally, the oxalate salt of 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate is obtained by reacting 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate with oxalic acid.

Scientific Research Applications

5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has been extensively used in scientific research to investigate the role of P2X7 receptor in various diseases and to develop new therapeutic strategies. For example, 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has been shown to inhibit the release of pro-inflammatory cytokines and chemokines in response to P2X7 receptor activation, suggesting its potential in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate has also been shown to reduce neuropathic pain in animal models, indicating its potential in the treatment of chronic pain.

properties

IUPAC Name

2-methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S.C2H2O4/c1-13(2)16-6-8-17(9-7-16)21(19,20)11-10-15-5-4-14(3)18-12-15;3-1(4)2(5)6/h4-9,12-13H,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEPBUZMPFLKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid

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